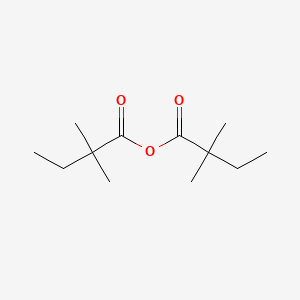

2,2-Dimethylbutanoic anhydride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbutanoic anhydride typically involves the reaction of 2,2-Dimethylbutanoic acid with acetic anhydride or another suitable dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride product. The reaction can be represented as follows:

2R-COOH+Ac2O→R-CO-O-CO-R+AcOH

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: 2,2-Dimethylbutanoic anhydride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This is the most common reaction, where the anhydride reacts with nucleophiles such as alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-Dimethylbutanoic acid.

Common Reagents and Conditions:

Alcohols: React with the anhydride to form esters.

Amines: React with the anhydride to form amides.

Major Products:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Carboxylic Acids: Formed from hydrolysis.

科学的研究の応用

Pharmaceutical Applications

2,2-Dimethylbutanoic anhydride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of drugs targeting cardiovascular diseases, such as Simvastatin, which is used to lower cholesterol levels. The compound's anhydride form enhances the reactivity of the carboxylic acid moiety, facilitating the formation of more complex molecules essential for drug development .

Synthesis of Prodrugs

This compound has been explored for its potential in developing prodrugs—chemically modified drugs that become active only after metabolic conversion. For instance, studies have indicated that derivatives of this compound can enhance lung retention of drugs when administered via inhalation, thus improving therapeutic efficacy for respiratory conditions .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in synthesizing agrochemicals and miticides. Its role as a building block in the formulation of pesticides highlights its significance in enhancing crop protection strategies and promoting agricultural productivity .

Polymer Chemistry

The compound is also relevant in polymer chemistry, where it can be used as a monomer or cross-linking agent in the production of various polymers and copolymers. These materials are essential in developing coatings, adhesives, and sealants with improved mechanical properties and thermal stability .

Chemical Synthesis

As a reagent, this compound is employed in various organic synthesis reactions, including acylation processes that modify the structure of organic molecules to enhance their properties or reactivity .

Case Study 1: Prodrug Development for Respiratory Therapy

A study published in Pharmaceutical Research evaluated the use of this compound derivatives as prodrugs for lung delivery systems. The research demonstrated that these compounds exhibited significant stability and prolonged retention in lung tissues compared to conventional formulations. This advancement suggests potential improvements in treating chronic respiratory diseases through targeted drug delivery mechanisms .

Case Study 2: Synthesis of Cardiovascular Drugs

Research conducted on the synthesis pathways involving this compound highlighted its critical role in producing intermediates for cardiovascular medications like Simvastatin. The study detailed synthetic routes that utilize this anhydride to enhance yield and purity of final pharmaceutical products while minimizing by-products .

作用機序

The mechanism of action of 2,2-Dimethylbutanoic anhydride involves nucleophilic acyl substitution reactions. The anhydride reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

類似化合物との比較

Acetic Anhydride: Commonly used in acetylation reactions.

Propionic Anhydride: Used in the synthesis of propionates.

Butyric Anhydride: Employed in the production of butyrates.

Uniqueness: 2,2-Dimethylbutanoic anhydride is unique due to its branched structure, which can influence the steric and electronic properties of the acylated products. This can lead to different reactivity and selectivity compared to other anhydrides .

生物活性

2,2-Dimethylbutanoic anhydride is a derivative of 2,2-dimethylbutanoic acid, which has gained attention due to its potential biological activities and applications in pharmaceutical chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, metabolic pathways, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 114.14 g/mol

- CAS Number : 29138-64-5

Biological Significance

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various bioactive compounds. It has been utilized in the development of pharmaceuticals targeting ATP-sensitive potassium channels, which are crucial in regulating insulin secretion and neuronal excitability .

Metabolic Pathways

Research indicates that 2,2-dimethylbutanoic acid, the parent compound, is not naturally occurring but can be found in individuals exposed to it or its derivatives. It has been identified in human blood, suggesting potential metabolic pathways that may involve its conversion to other biologically active metabolites .

Case Study 1: Pharmacological Applications

A study investigated the use of this compound in synthesizing adamantylmethylamine derivatives. These derivatives were shown to inhibit ATP-sensitive potassium channels effectively. The inhibition of these channels has implications for treating conditions such as diabetes and certain cardiovascular diseases .

Case Study 2: Toxicological Assessment

Another research effort focused on assessing the toxicological profile of 2,2-dimethylbutanoic acid and its anhydride form. The study revealed that while the compound exhibits some cytotoxic effects at high concentrations, it also shows potential for therapeutic applications when used in controlled doses. The findings underscore the importance of understanding dose-response relationships in evaluating the safety and efficacy of chemical compounds in pharmacology .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

特性

IUPAC Name |

2,2-dimethylbutanoyl 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-7-11(3,4)9(13)15-10(14)12(5,6)8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENNOUHEKVPMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC(=O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541983 | |

| Record name | 2,2-Dimethylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29138-64-5 | |

| Record name | 2,2-Dimethylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。